1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene
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Overview
Description
1,4-Dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C16H16Cl2O3 It is a derivative of benzene, characterized by the presence of two chlorine atoms and two ethoxyphenoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
1,4-Dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction processes.
Comparison with Similar Compounds
1,4-Dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene: Similar structure but with a methoxy group instead of an ethoxy group.
1,4-Dichloro-2-[2-(3-propoxyphenoxy)ethoxy]benzene: Similar structure but with a propoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-2-19-13-4-3-5-14(11-13)20-8-9-21-16-10-12(17)6-7-15(16)18/h3-7,10-11H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZWXMVAKRNNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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